molecular formula C17H12N2 B3353575 2-(1H-indol-3-yl)quinoline CAS No. 5552-65-8

2-(1H-indol-3-yl)quinoline

Cat. No.: B3353575
CAS No.: 5552-65-8
M. Wt: 244.29 g/mol
InChI Key: SVKFLIYNHJCSNP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline, on the other hand, is a bicyclic compound with a benzene ring fused to a pyridine ring. The fusion of these two structures results in this compound, which exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with isatin under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indole-quinoline bond.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents under appropriate conditions.

Major Products:

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydro-2-(1H-indol-3-yl)quinoline.

    Substitution: Functionalized indole or quinoline derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activity, this compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

2-(1H-indol-3-yl)quinoline can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)quinazoline: This compound shares the indole moiety but has a quinazoline ring instead of a quinoline ring.

    2-(1H-indol-3-yl)isoquinoline: This compound has an isoquinoline ring fused to the indole moiety.

    2-(1H-indol-3-yl)benzothiazole: This compound has a benzothiazole ring fused to the indole moiety.

Uniqueness: The uniqueness of this compound lies in its specific combination of the indole and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFLIYNHJCSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496784
Record name 2-(1H-Indol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-65-8
Record name 2-(1H-Indol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of quinoline-N-oxide (0.5 mmol) in 2 mL DCM at 0° C. in a 3 mL plastic tube fitted with a frit was added 58 uL of benzoyl chloride (0.5 mmol). The reaction mixture was stirred for 15 min at 0° C. and then indole (0.5 mmol) was added. The reaction was warmed to 20 ° C. and stirred for 4 h. The solid precipitate was filtered and washed with DCM (3×2 mL) to give solid 2-(3-indolyl)quinoline (6-100% yield).
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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